2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide

Medicinal Chemistry ADME Prediction Thiazole Derivatives

Researchers screening thiazole acetamides face a gap: no published SAR data exist for the 4-fluorophenethyl substitution. This compound fills that gap as a bespoke probe for mapping linker-length and aryl-fluorine effects on AChE/BChE inhibition, antibacterial potency (Xanthomonas spp.), and glucokinase activation. - Structurally distinct 4-fluorophenethyl tail hypothesised to enhance BBB penetration vs direct N-phenyl analogs. - Class-level precedent: related thiazole acetamides achieve AChE IC50 < 0.1 µM; antibacterial EC50 shifts >3-fold with linker changes. - Procure for head-to-head profiling against TA1/TA2 analogs in HIF-1α/VEGF angiogenesis assays. Shipped ambient; custom synthesis available for scales beyond stock.

Molecular Formula C15H16FN3O2S
Molecular Weight 321.37
CAS No. 1234987-88-2
Cat. No. B2556512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide
CAS1234987-88-2
Molecular FormulaC15H16FN3O2S
Molecular Weight321.37
Structural Identifiers
SMILESCC(=O)NC1=NC(=CS1)CC(=O)NCCC2=CC=C(C=C2)F
InChIInChI=1S/C15H16FN3O2S/c1-10(20)18-15-19-13(9-22-15)8-14(21)17-7-6-11-2-4-12(16)5-3-11/h2-5,9H,6-8H2,1H3,(H,17,21)(H,18,19,20)
InChIKeyULSMIAXJWDZXEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Class Summary


2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide (CAS 1234987-88-2) is a synthetic small molecule belonging to the thiazole acetamide structural class. Its molecular formula is C₁₅H₁₆FN₃O₂S (molecular weight 321.37 g/mol), featuring a 2-acetamido-1,3-thiazole core connected via an acetamide linker to a 4-fluorophenethylamine moiety . This compound resides within a well-studied pharmacophore space: thiazole acetamides have been reported as inhibitors of acetylcholinesterase (AChE), glucokinase activators, T-type calcium channel blockers, and anticancer agents targeting HIF-1α and VEGF signaling [1][2]. However, publicly available primary pharmacological data for this specific compound are extremely limited; no head-to-head biological comparisons have been published in peer-reviewed journals as of the search date. Procurement decisions must therefore be grounded in structural differentiation from closely related analogs until bespoke profiling data become available.

Unique 4-fluorophenethyl tail differentiates from reported thiazole acetamide analogs
Computed lipophilicity supports cell-permeability and CNS exposure screening
Reported class-level activity across cholinesterase, glucokinase, and HIF-1α/VEGF pathways

Structural Nuance and Substitution Risks


Within the thiazole acetamide family, seemingly minor structural variations produce large shifts in target engagement, selectivity, and physicochemical properties. Changing the terminal aryl group from 4-fluorophenyl to 3-chlorophenyl alters cLogP by >0.5 units and can invert selectivity between AChE and BChE [1]. Replacing the ethyl linker with a direct N-phenyl bond reduces conformational flexibility and alters hydrogen-bonding capacity, factors that have been shown to shift antibacterial EC₅₀ values by >3-fold in related series [2]. The target compound's 4-fluorophenethyl arm introduces a basic amine distal to the thiazole, a feature absent in simpler fluorophenyl analogs, which may confer differential CNS penetration potential and distinct pharmacokinetic handling. Generic substitution without head-to-head data therefore carries a high risk of misaligned biological performance in discovery workflows.

Aryl Substituent Mismatch
Changing 4-fluorophenyl to 3-chlorophenyl may significantly shift lipophilicity and invert cholinesterase selectivity profiles.
Linker Variation
Replacing the ethyl linker with a direct N-phenyl bond can reduce conformational flexibility and may shift antibacterial potency by several fold.
Missing Fluorophenethyl Arm
Simpler analogs lacking the distal basic amine may show reduced CNS penetration and altered pharmacokinetic handling.

Quantitative Differentiation Evidence


Predicted Membrane Permeability from Lipophilicity

The target compound incorporates an ethylene spacer between the acetamide nitrogen and the 4-fluorophenyl ring, increasing the calculated logP relative to direct N-(4-fluorophenyl)acetamide analogs. Computed properties show cLogP for the target compound is approximately 1.9–2.1, compared to ~1.5 for the corresponding N-(4-fluorophenyl) analog (CAS 921522-14-7) . This ~0.5 log unit increase is consistent with enhanced passive membrane permeability, a prerequisite for intracellular target engagement and blood-brain barrier penetration. No experimental logD or PAMPA data are publicly available for this specific compound, so this differentiation should be considered supporting evidence only.

Predicted Lipophilicity
Computed context
cLogP: Target ≈ 1.9–2.1 vs N-phenyl analog ≈ 1.5; Δ ≈ +0.5
Supports membrane permeability differentiation from direct N-phenyl analogs
Computed values; no experimental logD or PAMPA data available
Medicinal Chemistry ADME Prediction Thiazole Derivatives

Antibacterial Activity Inference from 4-Arylthiazole Analogs

In a published antibacterial evaluation of N-phenylacetamide derivatives containing 4-arylthiazole moieties against Xanthomonas oryzae pv. oryzae (Xoo), the closest structural comparator—N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (compound A1)—exhibited an EC₅₀ of 156.7 µM, outperforming the commercial bactericide bismerthiazol (EC₅₀ 230.5 µM) but not thiodiazole copper (EC₅₀ 545.2 µM) [1]. The target compound differs from A1 by the absence of an aniline spacer and the presence of the 4-fluorophenethyl arm. While no direct data exist for the target compound, the class-level SAR indicates that modifications to the linker and aryl substituent can modulate antibacterial potency by >50%. This makes the target compound a logical next-step candidate for agrochemical lead optimization.

Antibacterial Class SAR
Class-level inference
Closest analog A1: EC₅₀ 156.7 µM (Xoo); Class range 156.7–545.2 µM; Target not tested
Supports agrochemical SAR expansion with unique fluorophenethyl substitution
Class-level inference; direct testing required for target compound
Antibacterial Agrochemical Discovery Xanthomonas

Cholinesterase Inhibition Potential and Selectivity

Thiazole acetamides have been optimized as dual AChE/BChE inhibitors for Alzheimer's disease. In the Sun et al. (2016) series, compound 5l (bearing a 4-chlorophenyl thiazole acetamide) showed AChE IC₅₀ = 0.032 µM and BChE IC₅₀ = 0.078 µM, with a selectivity index of 2.4 [1]. The target compound's 4-fluorophenethyl group is not represented in this published series. Fluorine substitution on the aryl ring has been correlated with improved metabolic stability and enhanced blood-brain barrier penetration in related CNS drug classes [2]. The absence of direct AChE/BChE data for the target compound means this evidence is strictly class-inferential; procurement should be driven by the hypothesis that the unique 4-fluorophenethyl tail may confer a distinct selectivity or pharmacokinetic advantage relative to the published 4-chlorophenyl and 4-fluorophenyl analogs.

Cholinesterase Inhibition
Class-level inference
Analog 5l: AChE IC₅₀ 0.032 µM, BChE IC₅₀ 0.078 µM; Target not tested; Class benchmark ~0.03–0.10 µM
Supports cholinesterase profiling hypothesis for unique fluorophenethyl tail
Class-level inference; direct AChE/BChE data required
Alzheimer's Disease Cholinesterase Inhibition Neurodegeneration

Glucokinase Activation Patent Coverage

The patent WO2012020357A1 (Acetamide compounds, their process and pharmaceutical application) claims a broad Markush structure encompassing thiazole acetamides as glucokinase activators for the treatment of diabetes, obesity, and metabolic syndrome [1]. The target compound falls within the claimed structural scope. Glucokinase activators represent a validated mechanism for enhancing glucose-stimulated insulin secretion, with clinical candidates such as dorzagliatin and TTP399. No specific glucokinase EC₅₀ data are reported for the target compound. The patent landscape implies the compound may have been synthesized as part of a medicinal chemistry campaign; procurement could enable glucokinase activation profiling against reported comparator compounds like compound A (EC₅₀ = 0.12 µM) from the same patent family.

Glucokinase Patent
Supporting evidence
Patent WO2012020357A1 claims thiazole acetamides as GK activators; Exemplified EC₅₀ range 0.05–5 µM; Target not specifically exemplified
Supports patent-based glucokinase activation screening
Patent scope; specific EC₅₀ for target compound unavailable
Type 2 Diabetes Glucokinase Activator Insulin Secretion

Procurement and Application Scenarios


Agrochemical Screening Against Xanthomonas spp.

Procure this compound for in vitro screening against Xanthomonas oryzae pv. oryzae and X. axonopodis pv. citri, building on the class-level antibacterial activity demonstrated by structurally related 4-arylthiazole acetamides [1]. The target compound's unique 4-fluorophenethyl substitution is not represented in published antibacterial SAR series, creating an opportunity to map linker-length and aryl-fluorine contributions to bactericidal potency and spectrum.

CNS Cholinesterase and BBB Profiling

Screen the compound as a dual AChE/BChE inhibitor using the Ellman assay, referencing the published thiazole acetamide series where analogs achieved IC₅₀ values below 0.1 µM [1]. Concurrently assess passive permeability (PAMPA-BBB) and metabolic stability in human liver microsomes. The 4-fluorophenethyl group is hypothesized to improve brain penetration relative to direct N-phenyl analogs, a testable hypothesis that could position this scaffold for Alzheimer's disease lead optimization.

Glucokinase Activation Profiling for Diabetes

Evaluate the compound as a potential glucokinase activator in a recombinant human GK enzymatic assay, following the therapeutic rationale established in patent WO2012020357A1 [1]. Compare activation potency and Vmax effects against clinical-stage glucokinase activators. A clean selectivity profile versus hexokinase I/II would support further development for type 2 diabetes.

HIF-1α/VEGF Pathway Probe Development

Utilize the compound as a starting point for probing thiazole acetamide-mediated inhibition of HIF-1α and VEGF receptor interactions, based on class-level evidence from Ehrlich ascites cancer models [1]. The compound's distinct fluorophenethyl tail may offer differential effects on angiogenesis-related signaling pathways compared to the previously studied TA1 and TA2 analogs.

Application
Selection Property
Validation Focus
Phytopathogen Antibacterial Screening
Unexplored 4-fluorophenethyl substitution in SAR
Bactericidal potency and spectrum mapping
CNS Cholinesterase & BBB Profiling
Structural differentiation from known AChE inhibitors
Brain penetration and selectivity indices
Glucokinase Activation Assay for Metabolic Disease Research
Patent-covered thiazole acetamide scaffold
Selectivity vs hexokinase isoforms
HIF-1α/VEGF Pathway Probing
Class-level anti-angiogenic evidence
Differential signaling effects vs TA analogs
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